molecular formula C17H18N2O3 B11514813 3-nitro-N-(4-phenylbutyl)benzamide

3-nitro-N-(4-phenylbutyl)benzamide

Cat. No.: B11514813
M. Wt: 298.34 g/mol
InChI Key: LGKNOKGVKBAWQY-UHFFFAOYSA-N
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Description

3-Nitro-N-(4-phenylbutyl)benzamide is a benzamide derivative characterized by a nitro group at the 3-position of the benzene ring and a 4-phenylbutyl substituent on the amide nitrogen.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

3-nitro-N-(4-phenylbutyl)benzamide

InChI

InChI=1S/C17H18N2O3/c20-17(15-10-6-11-16(13-15)19(21)22)18-12-5-4-9-14-7-2-1-3-8-14/h1-3,6-8,10-11,13H,4-5,9,12H2,(H,18,20)

InChI Key

LGKNOKGVKBAWQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-phenylbutyl)benzamide typically involves the condensation of 3-nitrobenzoic acid with 4-phenylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-phenylbutyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-phenylbutyl)benzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Structural Features and Pharmacological Effects

The table below summarizes the structural and functional differences between 3-nitro-N-(4-phenylbutyl)benzamide and related compounds:

Compound Name Substituents (R-group) Target Channel Effect on Channel Activity Key Residues/Interactions References
This compound -N-(4-phenylbutyl) Not reported Unknown Hypothesized to involve S5/S6 domains (inferred from analogs)
ICA-105574 -N-(4-phenoxyphenyl) hERG1 Activator (removes inactivation) L622, F557, Y652 (pore region)
ICA-105574 -N-(4-phenoxyphenyl) EAG1 Inhibitor (enhances inactivation) Voltage-dependent binding site
3-Bromo-N-(4-phenylbutyl)benzamide -Br at 3-position, -N-(4-phenylbutyl) Not reported Unknown Bulkier halogen may reduce binding affinity
2-Nitro-N-(4-nitrophenyl)benzamide -NO₂ at 2-position, -N-(4-nitrophenyl) Crystallographic stability Intramolecular H-bonding (C–H⋯O)
3-Nitro-N-(4-piperidin-1-ylphenyl)benzamide -N-(4-piperidinylphenyl) Not reported Increased solubility (piperidine)

Mechanistic Insights from Analogs

  • ICA-105574 (hERG1 Activation): This compound binds to the hERG1 pore module, interacting with residues L622 (pore helix), F557 (S5), and Y652 (S6). Mutagenesis studies show that Y652A abolishes activation, while A653M converts ICA-105574 into an inhibitor, indicating a mixed agonist profile .
  • Divergent Effects on hERG1 vs. EAG1: ICA-105574 enhances hERG1 currents by suppressing C-type inactivation but accelerates inactivation in EAG1 channels. This duality underscores the sensitivity of benzamide derivatives to channel-specific structural motifs .
  • Role of Substituents: Nitro Group: Essential for hERG1 activation; removal or substitution (e.g., bromine in ) likely reduces efficacy. Aromatic vs.

Therapeutic Implications

  • hERG1 Activators: Compounds like ICA-105574 are explored for treating long QT syndrome by restoring hERG1 function .
  • Structural Optimization: Substitutions like piperidine () or trifluoromethyl () may improve pharmacokinetics but require balancing with target affinity.

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